Cas no 312936-87-1 (1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride)

1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride is a synthetic organic compound featuring a piperazin-2-one core substituted with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and drug discovery. This compound is of interest as a potential intermediate in the synthesis of biologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes. Its well-defined structure and high purity make it a valuable reagent for pharmaceutical development and mechanistic studies.
1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride structure
312936-87-1 structure
Product Name:1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride
CAS No:312936-87-1
MF:C11H11F3N2O
MW:244.213052988052
CID:5043057
PubChem ID:121209176
Update Time:2025-10-28

1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Trifluoromethyl)phenyl)piperazin-2-one
    • 1-[4-(trifluoromethyl)phenyl]piperazin-2-one
    • AB37085
    • 1-(4-TRIFLUOROMETHYL-PHENYL)-PIPERAZIN-2-ONE
    • 1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride
    • Inchi: 1S/C11H11F3N2O/c12-11(13,14)8-1-3-9(4-2-8)16-6-5-15-7-10(16)17/h1-4,15H,5-7H2
    • InChI Key: DMBTUCHPVDVZGE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)N1C(CNCC1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 285
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.299

1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T128926-100mg
1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride
312936-87-1
100mg
$ 135.00 2022-06-03
TRC
T128926-500mg
1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride
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500mg
$ 550.00 2022-06-03
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T128926-1g
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$ 840.00 2022-06-03
Life Chemicals
F2167-4434-0.25g
1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride
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$551.0 2023-11-21
Life Chemicals
F2167-4434-0.5g
1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride
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$580.0 2023-11-21
Life Chemicals
F2167-4434-1g
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Life Chemicals
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Life Chemicals
F2167-4434-5g
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Life Chemicals
F2167-4434-10g
1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride
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$2566.0 2023-11-21
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1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride Related Literature

Additional information on 1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride

Recent Advances in the Study of 1-(4-(Trifluoromethyl)phenyl)piperazin-2-one Hydrochloride (CAS: 312936-87-1)

1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride (CAS: 312936-87-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine core and trifluoromethylphenyl moiety, has been the subject of recent investigations due to its potential therapeutic applications. The compound's unique chemical structure suggests possible interactions with various biological targets, making it a promising candidate for drug development.

Recent studies have focused on the synthesis, characterization, and biological evaluation of 1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and structural integrity. Additionally, computational modeling has been utilized to predict its binding affinity and interactions with potential protein targets, such as serotonin and dopamine receptors, which are implicated in neurological disorders.

In vitro and in vivo studies have demonstrated the compound's pharmacological properties. For instance, preliminary results indicate that 1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride exhibits moderate affinity for serotonin receptors, suggesting potential applications in the treatment of mood disorders. Furthermore, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been evaluated to assess its suitability as a drug candidate. These studies highlight the compound's favorable bioavailability and metabolic stability.

The therapeutic potential of 1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride extends beyond neurological applications. Recent research has explored its role as an anti-inflammatory agent, with promising results in animal models of inflammation. The compound's ability to modulate cytokine production and inhibit pro-inflammatory pathways underscores its versatility as a multi-target therapeutic agent.

Despite these advancements, challenges remain in the development of 1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride. Issues such as dose optimization, toxicity profiling, and formulation stability need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate preclinical findings into clinical applications.

In conclusion, 1-(4-(trifluoromethyl)phenyl)piperazin-2-one hydrochloride represents a promising compound with diverse therapeutic potential. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacological properties, and explore its applications in treating various diseases. The integration of synthetic chemistry, computational biology, and translational research will be critical in advancing this compound toward clinical development.

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